molecular formula C6H9ClN4 B1379513 N-aminopyridine-3-carboximidamide hydrochloride CAS No. 1803601-32-2

N-aminopyridine-3-carboximidamide hydrochloride

Cat. No.: B1379513
CAS No.: 1803601-32-2
M. Wt: 172.61 g/mol
InChI Key: DPMIUHAFAUQOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-aminopyridine-3-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 3-cyanopyridine with ammonia, followed by the reduction of the resulting 3-aminopyridine-3-carboximidamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

N-aminopyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

N-aminopyridine-3-carboximidamide hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-aminopyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-aminopyridine-3-carboximidamide hydrochloride is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

  • 2-aminopyridine-3-carboxamide
  • 4-aminopyridine
  • 3-aminopyridine

These compounds share similar core structures but differ in their functional groups and reactivity, making this compound distinct in its applications and properties .

Properties

IUPAC Name

N'-aminopyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c7-6(10-8)5-2-1-3-9-4-5;/h1-4H,8H2,(H2,7,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMIUHAFAUQOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/N)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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